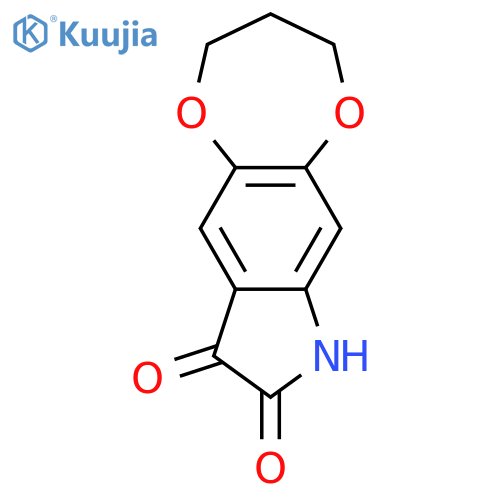Cas no 847837-43-8 (2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione)

847837-43-8 structure
商品名:2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione
CAS番号:847837-43-8
MF:C11H9NO4
メガワット:219.193463087082
CID:844272
2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione 化学的及び物理的性質
名前と識別子
-
- 3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE
- 2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione
-
- インチ: InChI=1S/C11H9NO4/c13-10-6-4-8-9(16-3-1-2-15-8)5-7(6)12-11(10)14/h4-5H,1-3H2,(H,12,13,14)
- InChIKey: ZLHXIDMTRDXRPS-UHFFFAOYSA-N
- ほほえんだ: C1COC2=C(C=C3C(=C2)C(=O)C(=O)N3)OC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 0
2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H326308-50mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H326308-250mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 250mg |
$ 320.00 | 2022-06-04 | ||
| TRC | H326308-25mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 25mg |
$ 50.00 | 2022-06-04 | ||
| Enamine | EN300-13852-10.0g |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 95% | 10.0g |
$1593.0 | 2023-02-09 | |
| Enamine | EN300-13852-10000mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 95.0% | 10000mg |
$1593.0 | 2023-09-30 | |
| Enamine | EN300-13852-5000mg |
2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole-8,9-dione |
847837-43-8 | 95.0% | 5000mg |
$1075.0 | 2023-09-30 | |
| Aaron | AR00G4L7-500mg |
3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE |
847837-43-8 | 95% | 500mg |
$398.00 | 2025-01-24 | |
| Aaron | AR00G4L7-2.5g |
3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE |
847837-43-8 | 95% | 2.5g |
$1024.00 | 2025-01-24 | |
| A2B Chem LLC | AH51343-2.5g |
3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE |
847837-43-8 | 95% | 2.5g |
$800.00 | 2024-04-19 | |
| 1PlusChem | 1P00G4CV-10g |
3,4-DIHYDRO-2H,7H-[1,4]DIOXEPINO[2,3-F]INDOLE-8,9-DIONE |
847837-43-8 | 95% | 10g |
$2031.00 | 2024-04-21 |
2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
847837-43-8 (2H,3H,4H,7H,8H,9H-1,4dioxepino2,3-findole-8,9-dione) 関連製品
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
